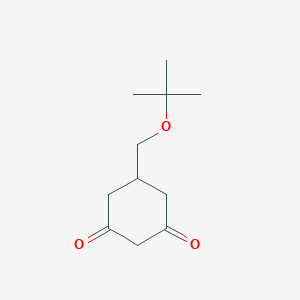
5-tert-Butoxymethyl-cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butoxymethyl-cyclohexane-1,3-dione is a chemical compound with the molecular formula C11H18O3 It is a derivative of cyclohexane-1,3-dione, where a tert-butoxymethyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-tert-Butoxymethyl-cyclohexane-1,3-dione can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-tert-butoxycrotonate with ethyl acetoacetate, followed by hydrolysis and subsequent decarboxylation . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like sodium ethoxide to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butoxymethyl-cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The tert-butoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-tert-Butoxymethyl-cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and drug delivery systems.
Mechanism of Action
The mechanism by which 5-tert-Butoxymethyl-cyclohexane-1,3-dione exerts its effects involves the inhibition of specific enzymes. For instance, in herbicidal applications, it inhibits p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for the biosynthesis of essential plant molecules. This inhibition leads to the accumulation of toxic intermediates, ultimately causing plant death.
Comparison with Similar Compounds
Similar Compounds
Sulcotrione: A triketone herbicide with a similar mode of action.
Mesotrione: Another triketone herbicide used in maize cultivation.
Tembotrione: A triketone herbicide with a broader spectrum of activity.
Uniqueness
5-tert-Butoxymethyl-cyclohexane-1,3-dione is unique due to its specific structural features, such as the tert-butoxymethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new derivatives with tailored properties for various applications.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxymethyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H18O3/c1-11(2,3)14-7-8-4-9(12)6-10(13)5-8/h8H,4-7H2,1-3H3 |
InChI Key |
TWAALBCHZQMIHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1CC(=O)CC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


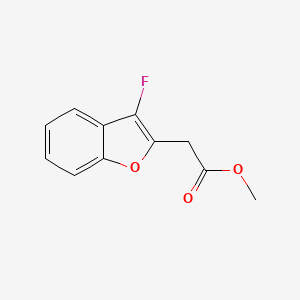
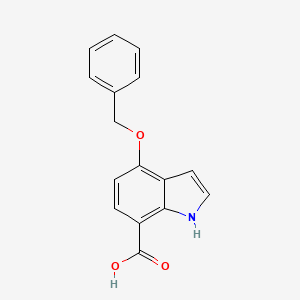
![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13028698.png)
![2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one](/img/structure/B13028699.png)
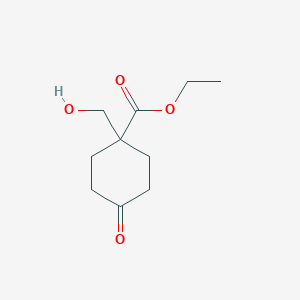
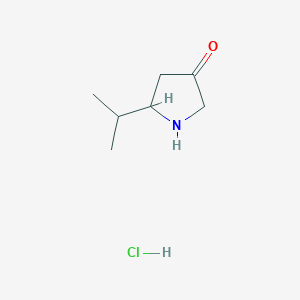
![Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13028709.png)
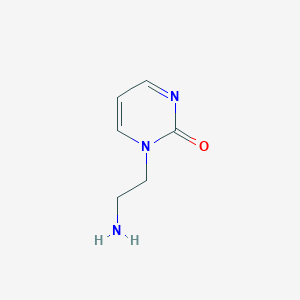
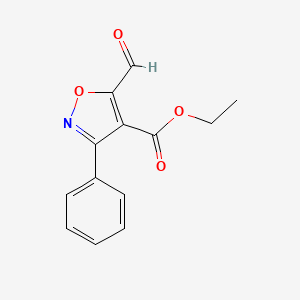
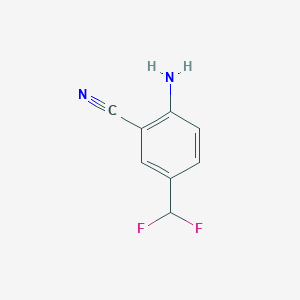
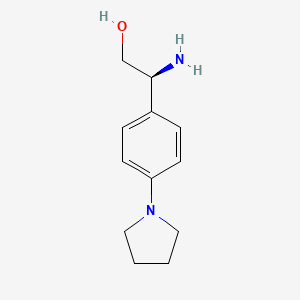
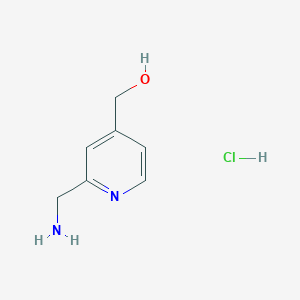
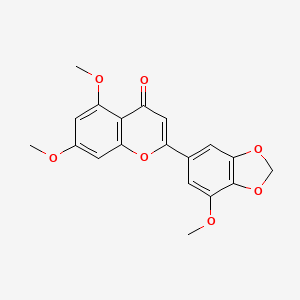
![Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13028759.png)
